4-Methoxy-2-phenylimidazole chemical structure and properties
4-Methoxy-2-phenylimidazole chemical structure and properties
[1]
Executive Summary
4-Methoxy-2-phenylimidazole (CAS: 128666-05-7 ) is a specialized heterocyclic building block used in medicinal chemistry and advanced organic synthesis.[1][2][3][4] Structurally, it consists of an imidazole ring substituted with a phenyl group at the C2 position and a methoxy group at the C4 (or C5) position.
Unlike its parent compound, 2-phenylimidazole, the 4-methoxy derivative represents a "locked" enol ether form of the corresponding imidazolinone. This structural feature imparts unique electronic properties, making it a valuable probe for tautomeric studies and a scaffold for developing cytochrome P450 inhibitors and histamine receptor ligands.
Key Technical Data:
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Molecular Formula: C₁₀H₁₀N₂O
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Molecular Weight: 174.20 g/mol
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IUPAC Name: 4-methoxy-2-phenyl-1H-imidazole
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Synonyms: 5-methoxy-2-phenyl-1H-imidazole (tautomer)[8]
Chemical Structure & Tautomeric Properties[2][10][11][12][13][14]
Structural Analysis
The core of 4-methoxy-2-phenylimidazole is the imidazole ring, a planar, five-membered aromatic heterocycle. The introduction of the electron-donating methoxy group (-OCH₃) at the C4 position significantly alters the electron density of the ring compared to unsubstituted phenylimidazoles.
The Tautomeric "Trap"
Imidazoles typically exhibit annular tautomerism where the proton rapidly migrates between the N1 and N3 nitrogens.
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Imidazolinone Equilibrium: The precursor to this molecule is typically 2-phenyl-1H-imidazol-4(5H)-one, which exists in equilibrium between its keto form (imidazolinone) and enol form (4-hydroxyimidazole).
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Enol Ether Stabilization: Methylating the oxygen atom "locks" the molecule in the aromatic imidazole form, preventing it from reverting to the non-aromatic keto tautomer. This makes 4-methoxy-2-phenylimidazole chemically distinct from its keto-isomers (e.g., N-methylated imidazolinones).
Expert Insight: In solution, the proton on the nitrogen still oscillates between N1 and N3. Therefore, 4-methoxy-2-phenylimidazole and 5-methoxy-2-phenylimidazole are considered identical tautomers in solution, indistinguishable by standard NMR timescales at room temperature.
Physicochemical Properties (Predicted)
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Acidic) | ~13.5 (N-H deprotonation) |
| pKa (Basic) | ~6.0 - 6.5 (N3 protonation) |
| LogP | ~1.8 - 2.2 (Lipophilic due to phenyl/methoxy) |
| H-Bond Donors | 1 (N-H) |
| H-Bond Acceptors | 2 (N3, O-Me) |
Synthesis & Manufacturing Protocols
The synthesis of 4-methoxy-2-phenylimidazole is non-trivial due to the competing N-methylation versus O-methylation. The following protocol outlines the most chemically sound route via the O-methylation of 2-phenyl-1H-imidazol-4(5H)-one .
Reaction Logic
Direct methylation of the imidazolinone precursor with simple alkyl halides (e.g., MeI) often yields the thermodynamically stable N-methylated product (a lactam). To achieve O-methylation (the enol ether), one must use "hard" alkylating agents or silver salts to leverage the Hard-Soft Acid-Base (HSAB) principle.
Step-by-Step Protocol
Step 1: Synthesis of Precursor (2-phenyl-1H-imidazol-4(5H)-one)
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Reagents: Benzamidine hydrochloride (1.0 eq), Ethyl bromoacetate (1.1 eq), NaHCO₃ (2.5 eq).
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Solvent: Ethanol/Water (3:1).
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Procedure:
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Dissolve benzamidine HCl in the solvent mixture.
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Add ethyl bromoacetate dropwise at 0°C.
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Reflux for 4–6 hours. The intermediate acyclic ester cyclizes to form the imidazolinone.
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Purification: Cool to precipitate the solid. Recrystallize from ethanol.
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Step 2: O-Methylation (The Critical Step)
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Reagents: 2-phenyl-1H-imidazol-4(5H)-one (1.0 eq), Trimethyloxonium tetrafluoroborate (Me₃OBF₄, "Meerwein's Salt") OR Methyl Iodide (MeI) with Silver Carbonate (Ag₂CO₃).
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Solvent: Anhydrous Dichloromethane (DCM) for Meerwein's salt; Benzene/Toluene for Ag₂CO₃ method.
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Procedure (Meerwein's Salt Method):
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Under inert atmosphere (N₂), suspend the imidazolinone in dry DCM.
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Add Me₃OBF₄ (1.1 eq) at 0°C.
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Stir at room temperature for 12 hours. The "hard" methyl cation prefers the "hard" oxygen nucleophile.
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Quench: Carefully add saturated NaHCO₃ solution to neutralize the HBF₄ byproduct.
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Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.
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Validation:
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¹H NMR: Look for the O-Me singlet around 3.8–4.0 ppm . (N-Me typically appears upfield at 3.2–3.5 ppm).
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Absence of Carbonyl: IR should show the disappearance of the strong C=O stretch (~1700 cm⁻¹) and appearance of C=C/C=N aromatic bands.
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Synthesis Workflow Diagram
Caption: Synthetic pathway emphasizing the regioselectivity required to achieve the O-methylated target over the N-methylated byproduct.
Biological & Pharmacological Applications[13]
CYP450 Interaction
Phenylimidazoles are classic inhibitors of Cytochrome P450 enzymes.[10] The nitrogen lone pair of the imidazole ring coordinates with the heme iron of the enzyme.[10]
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Mechanism: The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density on the imidazole nitrogens. This theoretically increases the binding affinity to the heme iron compared to the unsubstituted 2-phenylimidazole, potentially making it a more potent inhibitor.
Bioisosterism
In drug design, 4-methoxy-2-phenylimidazole can serve as a bioisostere for:
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2-Phenylimidazole: To modulate lipophilicity and metabolic stability.
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Heterocyclic Amides: The methoxy-imidazole moiety mimics the electronics of an amide but lacks the hydrogen bond donor capability of the NH group (if N1 is substituted) or alters the H-bond geometry.
Metabolic Stability
The methoxy group is a potential site for metabolic dealkylation (O-demethylation) by CYP enzymes, reverting the molecule to the 2-phenyl-imidazolinone. This property can be exploited in prodrug strategies where the active species is the imidazolinone.
Experimental Characterization Guide
To validate the identity of synthesized 4-methoxy-2-phenylimidazole, researchers should observe the following spectral signatures:
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 3.85 ppm (s, 3H): Characteristic O-Methoxy singlet.δ 7.3–8.0 ppm (m, 5H): Phenyl aromatic protons.δ 7.1 ppm (s, 1H): Imidazole C5-H (diagnostic for aromatic ring).δ ~12.0 ppm (br s, 1H): Imidazole N-H (exchangeable). |
| ¹³C NMR | δ ~58 ppm: Methoxy carbon.δ ~146 ppm: Imidazole C2 (linked to phenyl).δ ~155 ppm: Imidazole C4 (attached to oxygen). |
| Mass Spectrometry | m/z 175.1 [M+H]⁺ : Protonated molecular ion. |
| IR Spectroscopy | No C=O stretch: Absence of carbonyl peak at 1680–1720 cm⁻¹.1620 cm⁻¹: C=N stretching of the imidazole ring. |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is an enol ether and may be sensitive to strong acids (hydrolysis risk).
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Solubility: Dissolve in DMSO or Methanol for biological assays. Avoid aqueous acidic buffers for prolonged storage to prevent hydrolysis to the imidazolinone.
References
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PubChem. (n.d.).[11] 2-Phenylimidazole Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]
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Accela ChemBio. (n.d.).[1] Product Information: 4-Methoxy-2-phenylimidazole (CAS 128666-05-7).[1][2][3][4][5] Retrieved February 3, 2026, from [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole synthesis mechanisms).
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